molecular formula C13H15F2NO2 B7862162 N-(Cyclopentylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine CAS No. 919800-25-2

N-(Cyclopentylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine

Cat. No.: B7862162
CAS No.: 919800-25-2
M. Wt: 255.26 g/mol
InChI Key: SHNYYWIEUOPULX-UHFFFAOYSA-N
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Description

N-(Cyclopentylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine is a chemical compound of significant interest in medicinal chemistry and physiological research, particularly in the study of transient receptor potential (TRP) channels. With a molecular formula of C12H13F2NO2 and a molecular weight of 241.24 g/mol , this benzodioxole derivative is characterized by a difluoromethylenedioxy group and a cyclopentylmethylamine substituent. Structurally related 2,2-difluorobenzo[d][1,3]dioxole (benzodioxole) compounds have been investigated as potent agonists of the TRPM8 (Transient Receptor Potential Melastatin 8) receptor, a key target for developing physiological cooling agents . Research in this area focuses on creating novel compositions for consumer products, including cosmetics, textiles, and oral care formulations like toothpaste, to induce a prolonged cooling sensation without the use of traditional agents like menthol . The specific structural features of this compound, including the cyclopentylmethyl group, are explored to optimize receptor binding affinity, metabolic stability, and overall pharmacological profile. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

N-(cyclopentylmethyl)-2,2-difluoro-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c14-13(15)17-11-6-5-10(7-12(11)18-13)16-8-9-3-1-2-4-9/h5-7,9,16H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNYYWIEUOPULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734591
Record name N-(Cyclopentylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919800-25-2
Record name N-(Cyclopentylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(Cyclopentylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

  • Molecular Formula : C13H15F2NO2
  • Molecular Weight : 255.265 g/mol
  • Structure : The compound features a benzodioxole moiety substituted with difluoromethyl and cyclopentyl groups, contributing to its unique biological profile .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell proliferation and survival:

  • Inhibition of Mitotic Checkpoints : The compound has been shown to inhibit the spindle assembly checkpoint, which is crucial for proper chromosome segregation during cell division. This property positions it as a potential therapeutic agent in oncology, particularly for tumors exhibiting dysregulated cell cycle control .
  • Antiproliferative Effects : In vitro studies indicate that this compound exhibits significant antiproliferative effects on various cancer cell lines. These effects are likely mediated through the induction of apoptosis and disruption of mitotic processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeInhibition of cancer cell growth
Apoptosis InductionIncreased apoptotic markers in treated cells
Kinase InhibitionTargeting mitotic kinases (e.g., Mps1)

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability and increased markers of apoptosis. The study utilized flow cytometry to quantify apoptotic cells and Western blotting to assess changes in protein expression related to apoptosis pathways .
  • In Vivo Efficacy : In xenograft models, administration of this compound resulted in significant tumor growth inhibition compared to control groups. Histological analysis revealed reduced proliferation indices and increased apoptotic cells within the tumor microenvironment .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in pharmacological studies:

  • Anticancer Activity : Preliminary studies suggest that N-(Cyclopentylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine may possess anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
  • Neuroprotective Effects : The compound has shown potential neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it valuable in treating conditions like Alzheimer's disease.
  • Anti-inflammatory Properties : Some studies have indicated that this compound may exhibit anti-inflammatory effects, which can be beneficial in treating chronic inflammatory diseases.

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for several therapeutic applications:

  • Cancer Therapy : Ongoing research is focused on its use as a novel chemotherapeutic agent. Studies are assessing its efficacy in combination therapies to enhance treatment outcomes for specific cancer types.
  • Neurological Disorders : Investigations into its neuroprotective capabilities could lead to new treatments for neurodegenerative diseases. The compound's mechanism of action is being studied to understand how it can mitigate neuronal damage.

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • In Vitro Studies on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis in a dose-dependent manner.
  • Animal Models for Neuroprotection : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent in neurodegeneration.
  • Inflammation Models : In models of inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory disorders.

Comparison with Similar Compounds

GLUT5 Inhibition

  • MSNBA : The most well-characterized GLUT5 inhibitor in this class, with high specificity (100-fold selectivity over GLUT1-4) . Its nitro and sulfonyl groups are critical for binding to GLUT5’s fructose transport pocket, as shown in proteoliposome assays and yeast-based screening systems .
  • However, the cyclopentylmethyl group’s steric bulk could reduce binding efficiency if GLUT5’s active site requires planar aromatic substituents.

Metabolic Effects

  • MSNBA reduces viability in HT-29 colorectal cancer (CRC) cells by blocking fructose metabolism via GLUT5 .

Selectivity and Toxicity Considerations

  • Fluorine substitutions generally improve metabolic stability and bioavailability but may introduce toxicity risks if metabolized to reactive intermediates.

Preparation Methods

Fluorination of Catechol Derivatives

Fluorination of catechol derivatives using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) achieves the difluoro motif. For example, treating 5-nitro-1,3-benzodioxol with SF₄ at −78°C introduces fluorine atoms at the 2-position, followed by catalytic hydrogenation to reduce the nitro group to an amine. Yields for this step typically range between 60–75%, with purity dependent on recrystallization solvents such as ethanol or hexane.

Cyclocondensation of Fluorinated Precursors

An alternative approach involves cyclocondensation of 4-fluoro-3-hydroxybenzoic acid with 1,2-dibromoethane in the presence of potassium carbonate. This method forms the benzodioxol ring while retaining fluorine substituents, though regioselectivity challenges necessitate careful temperature control (60–80°C). The amine group is subsequently introduced via Ullmann coupling with aqueous ammonia and copper(I) iodide, achieving moderate yields (50–65%).

N-Alkylation of 2,2-Difluoro-1,3-benzodioxol-5-amine

The cyclopentylmethyl moiety is introduced through N-alkylation or reductive amination.

Direct Alkylation with Cyclopentylmethyl Halides

Reaction of 2,2-difluoro-1,3-benzodioxol-5-amine with cyclopentylmethyl bromide or chloride in dimethylformamide (DMF) employs potassium carbonate as a base. Optimal conditions (80°C, 12–24 hours) yield the target compound in 55–70% efficiency. Side products, such as dialkylated amines, are minimized by maintaining a 1:1 molar ratio of amine to alkylating agent.

Table 1: Alkylation Conditions and Outcomes

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Cyclopentylmethyl bromideK₂CO₃DMF802468
Cyclopentylmethyl chlorideK₂CO₃DMF803655

Reductive Amination

For higher selectivity, reductive amination using cyclopentylmethyl ketone and sodium cyanoborohydride in methanol at pH 4–5 (acetic acid buffer) achieves 72% yield. This method avoids halogenated intermediates and simplifies purification, though excess ketone requires careful removal via distillation.

Coupling Reactions Using Activated Intermediates

Carbodiimide-Mediated Coupling

The amine reacts with cyclopentylmethyl carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. After 18 hours at room temperature, the intermediate amide is reduced to the amine via lithium aluminum hydride (LAH), yielding 65–70%.

PyBOP-Assisted Amide Formation

A robust protocol employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as a coupling agent. Combining 2,2-difluoro-1,3-benzodioxol-5-amine, cyclopentylmethyl carboxylic acid, and PyBOP in dimethylacetamide (DMAc) at 60°C for 16 hours achieves 67% yield before reduction.

Table 2: Coupling Reagent Performance

ReagentSolventTemperature (°C)Time (h)Yield (%)
EDC/HOBtDCM251865
PyBOPDMAc601667

Purification and Characterization

Crude product purification typically involves silica gel chromatography using ethyl acetate/hexane (3:7) eluents. Final compounds are characterized via:

  • ¹H NMR (CDCl₃): Aromatic protons (δ 6.8–7.1 ppm), cyclopentyl CH₂ (δ 2.5–3.0 ppm), and NH (δ 1.8–2.2 ppm).

  • ¹⁹F NMR : Distinct signals at δ −110 to −115 ppm for geminal difluoro groups.

  • HRMS : Molecular ion peak at m/z 284.132 (C₁₃H₁₆F₂N₂O₂).

Optimization Challenges and Solutions

Regioselectivity in Fluorination

Over-fluorination at the 4-position is mitigated by slow addition of DAST at low temperatures (−40°C).

Epimerization During Alkylation

Racemization at the cyclopentylmethyl carbon is minimized using bulky bases like DIPEA instead of triethylamine.

Byproduct Formation in Reductive Amination

Excess cyanoborohydride is quenched with acetone before neutralization to prevent reduction of the benzodioxol ring .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Cyclopentylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling cyclopentylmethylamine with a pre-functionalized 2,2-difluoro-1,3-benzodioxol-5-yl electrophile (e.g., nitro or halogenated derivatives). Optimization includes controlling temperature (e.g., 60–80°C for 12–24 hours), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Purity can be enhanced via column chromatography or recrystallization .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirmation?

  • Methodological Answer : X-ray crystallography (using SHELX or ORTEP-3 for refinement ) confirms the 3D structure, while NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) validate connectivity and isotopic patterns. For fluorinated analogs, ¹⁹F NMR is essential to confirm substitution patterns .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Initial screens include in vitro cytotoxicity (MTT assay), enzyme inhibition (e.g., GLUT5 for fructose transport ), and receptor-binding studies. Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HT-29) and normal cells (e.g., CCD 841 CoN) assess selectivity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity across different studies?

  • Methodological Answer : Contradictions may arise due to assay conditions (e.g., pH, cell density) or compound stability. Use orthogonal assays (e.g., proteoliposome-based transport inhibition for GLUT5 vs. cell-based viability assays ). Replicate studies in multiple cell lines and validate target engagement via siRNA knockdown or CRISPR-Cas9 models.

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability?

  • Methodological Answer : Perform metabolic stability assays in liver microsomes (human/rodent) to identify vulnerable sites (e.g., cyclopentylmethyl group oxidation). Modify substituents (e.g., fluorine substitution to block CYP450 metabolism) or formulate with cyclodextrins to enhance solubility. Pharmacokinetic parameters (t½, Cmax) should be assessed in rodent models .

Q. How can computational modeling guide the rational design of derivatives with improved target specificity?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to map interactions with targets like GLUT5 or cancer-related enzymes. QSAR models trained on fluorinated benzodioxole analogs predict substituent effects on activity. Molecular dynamics simulations (e.g., GROMACS) assess binding stability under physiological conditions .

Q. What experimental approaches validate the mechanism of action in disease-relevant models?

  • Methodological Answer : In colorectal cancer models, combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathways altered by treatment (e.g., fructose metabolism for GLUT5 inhibitors). Use CRISPR-edited GLUT5-knockout cells to confirm target dependency .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer : Discrepancies may stem from poor bioavailability or off-target effects. Compare plasma/tissue concentrations via LC-MS to confirm adequate exposure. Use PET imaging with radiolabeled analogs (e.g., ¹⁸F) to assess target engagement in vivo. Validate findings in patient-derived xenograft (PDX) models .

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